Bis(bipy) cupric chloride
Description
Contextualizing Copper(II) Complexes in Contemporary Inorganic Chemistry Research
Copper(II) complexes represent a vibrant and extensively studied area of contemporary inorganic chemistry. Their significance stems from the versatile coordination geometries the Cu(II) ion can adopt, including square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral forms. ijcrcps.comnih.gov This structural flexibility, combined with the redox activity of the copper center (cycling between Cu(II), Cu(I), and sometimes Cu(III) states), makes these complexes suitable for a wide array of applications. nih.gov
In recent decades, research has highlighted the roles of Cu(II) complexes in catalysis, where they mediate a variety of organic transformations. lookchem.com They are also integral to the development of functional materials, with potential uses in photovoltaics and as luminescent materials. lookchem.com Furthermore, the field of bioinorganic chemistry actively investigates copper complexes due to the essential role of copper in biological systems. nih.gov Researchers design and study synthetic copper complexes to model the active sites of metalloenzymes, to develop new therapeutic agents, and to understand the mechanisms of DNA binding and cleavage. nih.govnih.gov The diverse functions and potential applications of copper(II) complexes ensure their continued prominence as subjects of academic inquiry. ijcrcps.com
The Role of 2,2'-Bipyridine (B1663995) as a Ligand in Modern Coordination Chemistry and its Impact on Metal Complex Properties
2,2'-Bipyridine (bpy) is one of the most ubiquitous and well-studied ligands in modern coordination chemistry. nih.govresearchgate.net As a robust, neutral bidentate ligand, it coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. nih.govwikipedia.org This chelation significantly enhances the thermodynamic stability of the resulting metal complexes compared to those with monodentate pyridine (B92270) ligands. The planar, aromatic structure of the bipyridine ligand is crucial, as it facilitates electron delocalization and allows for π-π stacking interactions, which can influence the solid-state packing and supramolecular assembly of its complexes. nih.govresearchgate.net
The electronic properties of the metal center are profoundly influenced by the bpy ligand. It can participate in metal-to-ligand charge transfer (MLCT) transitions, which often result in complexes with intense and distinctive colors and interesting photophysical and electrochemical properties. wikipedia.org These characteristics are central to their use in areas like photoredox catalysis and the development of luminescent materials. wikipedia.org First synthesized in 1888, the coordination chemistry of 2,2'-bipyridine has been a cornerstone in the development of our understanding of complexation thermodynamics, bonding, photochemistry, and electrochemistry of metal complexes. nih.govresearchgate.net
Historical Development and Current Paradigms in the Academic Investigation of Bis(bipy) Cupric Chloride
The investigation of copper-bipyridine complexes dates back to the early days of coordination chemistry. Following the initial synthesis of 2,2'-bipyridine, its ability to form stable complexes with various metal ions, including copper(II), was quickly recognized. nih.govresearchgate.net Early studies focused on the synthesis and basic characterization of these compounds, often revealing complex structures that were not fully understood until the advent of more sophisticated analytical techniques. nih.gov
In the modern era, the focus has shifted toward harnessing the specific properties of complexes like bis(2,2'-bipyridine)copper(II) chloride, often denoted as [Cu(bpy)₂Cl]Cl or related formulations. Current research paradigms are highly interdisciplinary. One major area of investigation is its application in electrocatalysis and the development of electrochemical sensors. nih.gov Researchers have explored its ability to act as a redox mediator, facilitating electrochemical reactions at lower overpotentials, which is desirable for sensitive and selective analytical devices. nih.gov Another significant research thrust is in the area of biomimetics, where the complex is studied for its ability to mimic the function of enzymes, such as tyrosinase, in catalyzing oxidation reactions. nih.govresearchgate.net These studies not only provide insights into biological processes but also pave the way for novel catalytic applications. The structural versatility of the [Cu(bpy)₂X]⁺ cation, where X is a halide, has also been a subject of fundamental interest, with numerous studies dedicated to understanding the subtle interplay of factors that determine its precise coordination geometry. cmu.edu
Overview of Key Research Areas and Methodologies Applied to this compound Studies
The academic investigation of this compound and its analogues employs a wide range of sophisticated methodologies to elucidate its structure, properties, and potential applications.
Synthesis: The complex is typically synthesized via solution-based methods, for instance, by reacting a copper(II) salt like copper(II) chloride dihydrate with two molar equivalents of 2,2'-bipyridine in a suitable solvent such as ethanol (B145695). nih.gov Variations in reaction conditions, co-ligands, and counter-ions can lead to different structural isomers and related compounds. nih.govcmu.edu
Structural Characterization: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry. nih.govcmu.edutandfonline.com This has revealed that the [Cu(bpy)₂Cl]⁺ cation can adopt geometries ranging from near-regular trigonal bipyramidal to square-based pyramidal distorted trigonal bipyramidal. cmu.edu Powder X-ray diffraction is also used to confirm the phase purity of bulk samples. encyclopedia.pub
Spectroscopic Analysis:
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, particularly the d-d and metal-to-ligand charge transfer (MLCT) bands, which are sensitive to the coordination environment of the copper(II) ion. nih.govbendola.com
Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the bipyridine ligand to the copper center by observing shifts in the vibrational frequencies of the ligand upon complexation. ijcrcps.comacs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic d⁹ system, Cu(II) complexes are amenable to EPR studies, which provide detailed information about the electronic structure and the geometry of the metal's immediate coordination sphere. researchgate.net
Electrochemical Analysis: Cyclic voltammetry is a key technique used to investigate the redox properties of the complex, such as the Cu(II)/Cu(I) redox couple. nih.govnih.gov This is crucial for applications in electrocatalysis and for understanding electron transfer processes. nih.gov
Research Applications: Key areas of applied research include:
Catalysis: Investigating its use as a catalyst in organic synthesis and as a biomimetic catalyst for oxidation reactions. lookchem.comnih.gov
Materials Science: Exploring its potential in creating functional materials for sensors and electro-optical devices. nih.govacs.org
Bioinorganic Chemistry: Studying its interaction with biological molecules like DNA to understand binding mechanisms and potential therapeutic applications. nih.gov
Data Tables
Table 1: Selected Crystallographic Data for [Cu(bipy)₂Cl]Y Complexes
This table presents a comparison of the key structural parameter τ, which indicates the geometry of the five-coordinate CuN₄Cl chromophore. A value of τ = 1.00 represents a perfect trigonal bipyramidal (TBP) geometry, while τ = 0.00 indicates a perfect square pyramidal (SP) geometry. The data illustrates the structural pathway and flexibility of the cation. cmu.edu
| Compound Number | Y (Counter-ion) | τ | Geometry |
| 1 | Cl⁻·6H₂O | 0.98 | Near RTBP |
| 2 | NO₃⁻ | 0.97 | Near RTBP |
| 3 | PF₆⁻ | 0.97 | Near RTBP |
| 4 | ClO₄⁻ | 0.95 | Near RTBP |
| 5 | I⁻ | 0.94 | Near RTBP |
| 10 | S₂O₆²⁻·6H₂O | 0.67 | SBPDTBP |
| 15 | Br⁻ | 0.53 | SBPDTBP |
| 18 | BF₄⁻ | 0.49 | SBPDTBP |
| RTBP: Regular Trigonal Bipyramidal | |||
| SBPDTBP: Square Based Pyramidal Distorted Trigonal Bipyramidal | |||
| *Data sourced from a comparative crystallographic study. cmu.edu |
Table 2: Electrochemical and Spectroscopic Data
This table summarizes key analytical data for this compound and related species, highlighting the methods used for characterization.
| Property | Method | Observation | Reference |
| Synthesis | Solution Chemistry | Reaction of CuCl₂·2H₂O with 2 eq. of 2,2'-bipyridine in ethanol. | nih.gov |
| UV-Vis Absorption | Spectrophotometry | Absorption band at 705 nm (ε = 29 mol⁻¹ L cm⁻¹) in ethanol. | ru.nl |
| Electrochemistry | Cyclic Voltammetry | Quasi-reversible Cu(II)/Cu(I) reduction wave observed. | ijcrcps.comru.nl |
| Biomimetic Activity | Amperometry/FIA | Catalytic oxidation of neurotransmitters in the presence of H₂O₂. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H16Cl2CuN4 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine;dichloride |
InChI |
InChI=1S/2C10H8N2.2ClH.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI Key |
XBKVVWJGIMSDLA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Bis Bipy Cupric Chloride
Standard Synthetic Pathways for Bis(bipy) Cupric Chloride: Reaction Conditions and Yield Optimization
The most common and straightforward method for synthesizing bis(2,2'-bipyridine)copper(II) chloride involves the direct reaction of a copper(II) salt with two equivalents of 2,2'-bipyridine (B1663995) in a suitable solvent. Ethanol (B145695) is frequently the solvent of choice due to the good solubility of the reactants and the relative insolubility of the product complex, which facilitates its isolation.
A typical synthesis procedure involves dissolving copper(II) chloride dihydrate (CuCl₂·2H₂O) in ethanol and adding it dropwise to a stirred ethanolic solution containing a stoichiometric amount (2 molar equivalents) of 2,2'-bipyridine. nih.gov The reaction is generally conducted at room temperature. Upon mixing the solutions, a color change is observed, indicating the formation of the complex. The reaction mixture is typically stirred for several hours to ensure completion. The product, a blue crystalline solid, precipitates from the solution and can be collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried. Cooling the reaction mixture can further increase the isolated yield. nih.gov
Key reaction parameters that can be adjusted to optimize the yield and purity of the product include the reactant ratio, temperature, reaction time, and solvent. While a 1:2 molar ratio of copper(II) chloride to bipyridine is theoretically required, slight variations may be explored. The reaction proceeds smoothly at room temperature, avoiding the need for heating, which can sometimes lead to the formation of side products. nih.gov A reported synthesis using this method afforded the hydrated complex, [Cu(bipy)₂Cl]Cl·5H₂O, with a yield of 53%. nih.gov
Table 1: Example of Standard Synthesis Conditions for [Cu(bipy)₂Cl]Cl·5H₂O
| Parameter | Value | Reference |
| Copper Salt | CuCl₂·2H₂O | nih.gov |
| Ligand | 2,2'-Bipyridine | nih.gov |
| Molar Ratio (Cu:bipy) | 1:2 | nih.gov |
| Solvent | Ethanol | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Reaction Time | 4 hours (stirring) | nih.gov |
| Isolation | Cooling to -20 °C for 24 hours | nih.gov |
| Yield | 53% | nih.gov |
Advanced Synthetic Techniques and the Development of Analogous Copper(II) Complexes with Bipyridine Derivatives
Beyond the standard solution-based methods, advanced synthetic techniques are being explored to produce this compound and its analogues with controlled properties, and to develop more sustainable synthetic routes.
Template synthesis utilizes a central metal ion to organize and direct the reaction of ligands to form a specific complex that might be difficult to obtain otherwise. In the context of bipyridine complexes, a metal can act as a template to facilitate the formation of macrocyclic or interlocked structures like catenanes. For instance, the tetrahedral coordination preference of copper(I) has been famously used to template the synthesis of catenanes containing 2,2'-bipyridine moieties. rsc.org
While not a direct synthesis of [Cu(bipy)₂]Cl₂, the principles of template synthesis have been applied to create more complex bipyridine-containing architectures. A "remote metal template effect" has been demonstrated in the synthesis of bipyridine-strapped porphyrins, where the addition of a template metal ion like Zn(II) or Cu(I) significantly increased the yield of the desired macrocycle. rsc.org The metal ion is thought to pre-organize the bipyridine-containing precursors into a favorable conformation for the subsequent cyclization reaction. rsc.org This approach highlights a sophisticated strategy for controlling the assembly of complex molecular structures involving bipyridine ligands.
Solvothermal and hydrothermal methods involve carrying out a synthesis in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. These techniques can lead to the formation of crystalline products with unique structures that may not be accessible under standard atmospheric conditions. nih.gov
These methods have been successfully employed to synthesize a variety of copper(II) coordination polymers using bipyridine or its derivatives. For example, the hydrothermal reaction of a copper(II) salt with 2,2'-bipyridine and a sulfate (B86663) source yielded a polymeric complex, [Cu(bipy)(H₂O)₂(SO₄)]n. nih.govdoaj.org In this structure, the copper centers are bridged by sulfato groups, forming one-dimensional chains. nih.gov Similarly, solvothermal synthesis has been used to create a mixed-valence Cu(I)/Cu(II) three-dimensional coordination polymer incorporating 4,4'-bipyridine. researchgate.net The specific conditions of temperature, pressure, and solvent composition in these methods are crucial in directing the self-assembly process and determining the final structure of the product. researchgate.net
Table 2: Examples of Hydrothermal/Solvothermal Synthesis of Analogous Cu(II)-Bipyridine Complexes
| Complex | Synthesis Method | Key Features | Reference(s) |
| [Cu(bipy)(H₂O)₂(SO₄)]n | Hydrothermal | Polymeric chain structure, distorted octahedron geometry | nih.govdoaj.org |
| [CuICuII₂(mal)(SO₄)(bpy)₂·H₂O]n | Solvothermal (140 °C) | Mixed valence Cu(I)/Cu(II) 3D polymer with 4,4'-bipyridine | researchgate.net |
| [Cu₄(bpy)(HL)₂(OH)₂]n | Hydrothermal | Copper organodiphosphonate with 4,4'-bipyridine | researchgate.net |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of copper-bipyridine complexes, this often involves minimizing solvent use, employing safer solvents like water, and developing reusable catalysts.
One approach is the development of solvent-free reactions. An efficient, solvent-free, three-component reaction has been developed for the synthesis of propargylamines using a polymer-supported copper(II)-bipyridine complex as a catalyst. acs.org This demonstrates the potential for using supported catalysts to facilitate reactions without the need for bulk solvents. Another green approach involves using water as the reaction medium. The synthesis and catalytic activity of copper(II)-bis(imino)pyridine complexes have been demonstrated in water, which is a benign and environmentally friendly solvent. bohrium.com These examples, while not for the direct synthesis of this compound, showcase the application of green chemistry principles to the broader field of copper-bipyridine chemistry.
Investigation of Reaction Mechanisms and Kinetic Profiles During Complex Formation
The formation of this compound in solution is not a single-step process but involves a series of sequential equilibria. When a copper(II) salt and 2,2'-bipyridine are mixed in solution, several species can coexist, including the mono-chelated [Cu(bpy)]²⁺, the bis-chelated [Cu(bpy)₂]²⁺, and under high ligand concentrations, the tris-chelated [Cu(bpy)₃]²⁺ species.
Kinetic studies, often using stopped-flow techniques, have been instrumental in elucidating the mechanisms of these complex-formation reactions. The kinetics of the consecutive binding of bipyridyl ligands to copper(II) have been investigated, revealing the rate constants for each step. acs.org Studies on the formation of mixed-ligand complexes, such as those involving copper(II), bipyridine, and an amino acid, show that the first bipyridine ligand binds very rapidly, followed by the coordination of the second ligand. acs.org
The mechanism of ligand substitution is often proposed to be an interchange mechanism. For the formation of a related bis(β-diketonato)copper(II) complex with bipyridine adducts, an interchange associative (Ia) mechanism was suggested, where the rate-determining step involves the incoming ligand associating with the copper center before the departure of the leaving group. academicjournals.org Other studies on the reaction of aqua-copper(II)-bipyridine complexes with bicarbonate suggest a mechanism involving the rapid formation of an unstable intermediate, followed by a slower, rate-determining ring-closure step. rsc.org The rate of these reactions can be influenced by factors such as pH, temperature, and the nature of the solvent. rsc.orgresearchgate.net These mechanistic and kinetic investigations provide fundamental insights into how the [Cu(bipy)₂]²⁺ complex assembles in solution, which is crucial for controlling its synthesis and understanding its reactivity. researchgate.net
Structural Elucidation and Spectroscopic Characterization Techniques Applied to Bis Bipy Cupric Chloride
Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the most powerful tool for determining the precise arrangement of atoms within a crystalline solid. This technique has been instrumental in revealing the intricate structural details of bis(bipy) cupric chloride.
Analysis of Coordination Geometry and Stereochemistry of the Copper(II) Center
X-ray diffraction studies have shown that the copper(II) ion in this compound is typically five-coordinate, adopting a distorted square pyramidal geometry. mdpi.com In this arrangement, the copper atom is bonded to four nitrogen atoms from two bidentate 2,2'-bipyridine (B1663995) (bipy) ligands and one chloride ion. mdpi.com The four nitrogen atoms constitute the basal plane of the pyramid, while the chloride ion occupies the apical position. mdpi.com
The coordination geometry is described as "distorted" because the bond angles and lengths deviate from an ideal square pyramid. This distortion is a common feature in copper(II) complexes and is a consequence of the Jahn-Teller effect. The Cu-N bond lengths in the basal plane can vary, with reported distances of approximately 1.879 Å and 2.430 Å for one copper center and 1.761 Å and 2.446 Å for another in a particular crystal structure. mdpi.com The apical Cu-Cl bond distance is typically around 2.28 Å. mdpi.com The bite angle of the chelating bipyridine ligand, N-Cu-N, is approximately 82-83°. mdpi.com
It is worth noting that while a five-coordinate geometry is common, the coordination environment of copper(II) can be flexible, and other geometries, such as trigonal bipyramidal, have been observed in related bis(bipyridine)copper(II) complexes. unimi.itsci-hub.se
Table 1: Selected Bond Lengths and Angles for a Representative this compound Cation
| Parameter | Value (Cu1) | Value (Cu2) |
|---|---|---|
| Cu-N1 (Å) | 1.879(5) | 1.761(5) |
| Cu-N2 (Å) | 2.430(6) | 2.446(7) |
| Cu-Cl (Å) | 2.281(3) | 2.284(3) |
| N1-Cu-N2 (°) | 82.9(2) | - |
| N3-Cu-N4 (°) | - | 82.8(3) |
Data sourced from a study on a compound containing the [CuCl(bipy)₂]⁺ cation. mdpi.com
Examination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In many structures containing the this compound cation, π-π stacking interactions are observed between the aromatic rings of the bipyridine ligands of adjacent complex cations. mdpi.commedjchem.com These interactions can be of a face-to-face or edge-to-face nature and contribute to the formation of layered or more complex three-dimensional structures. mdpi.comresearchgate.net
Hydrogen bonding is another significant intermolecular force, particularly when solvent molecules, such as water, are incorporated into the crystal lattice. mdpi.comresearchgate.net These hydrogen bonds can occur between the coordinated chloride, the bipyridine ligands, and the solvent molecules, further stabilizing the crystal packing. researchgate.netresearchgate.net In some instances, weak C-H···Cl and C-H···O interactions have also been identified. researchgate.netresearchgate.net
Advanced Spectroscopic Methods for Probing Electronic and Vibrational States
Spectroscopic techniques provide valuable insights into the electronic structure and vibrational properties of this compound, complementing the structural information obtained from X-ray diffraction.
Electronic Absorption Spectroscopy (UV-Vis-NIR) for d-d Transitions and Charge Transfer Characterization
The electronic spectrum of this compound in the ultraviolet, visible, and near-infrared (UV-Vis-NIR) regions is characterized by distinct absorption bands that arise from different electronic transitions.
A weak, broad absorption band is typically observed in the visible to near-infrared region (around 700-710 nm). ijcrcps.com This band is assigned to the Laporte-forbidden d-d transitions of the copper(II) ion. ijcrcps.comuni-regensburg.de The position and intensity of this band are sensitive to the coordination geometry around the copper center.
In the ultraviolet region, more intense bands are observed. These are generally attributed to intra-ligand π-π* transitions within the bipyridine ligands and metal-to-ligand charge transfer (MLCT) transitions. ijcrcps.com The MLCT bands involve the transfer of an electron from a d-orbital of the copper(II) ion to a π*-orbital of the bipyridine ligand.
Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Coordination Environment Assignment
The vibrational spectra of coordinated bipyridine show characteristic shifts compared to the free ligand. asianpubs.org Certain ring stretching modes of the bipyridine ligand, typically found in the 1400-1600 cm⁻¹ region, and the ring breathing mode around 994 cm⁻¹, are particularly sensitive to coordination. asianpubs.org Upon coordination to the copper(II) ion, these bands often shift to higher frequencies. asianpubs.org For example, the ring stretching modes of solid 2,2'-bipyridine at approximately 1589 cm⁻¹ and 1578 cm⁻¹ shift to higher wavenumbers upon complexation. asianpubs.org
The far-infrared region of the spectrum contains information about the vibrations of the copper-ligand bonds, including the Cu-N and Cu-Cl stretching modes. These low-frequency vibrations are direct probes of the coordination environment.
Table 2: Key Vibrational Modes of 2,2'-Bipyridine Sensitive to Coordination
| Vibrational Mode | Approximate Frequency (Free Ligand, cm⁻¹) | Change upon Coordination |
|---|---|---|
| Ring Stretching | 1400-1600 | Upward shift |
| Ring Breathing | ~994 | Upward shift |
Data based on general observations for coordinated 2,2'-bipyridine. asianpubs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Unpaired Electron Density Distribution
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as the copper(II) ion (d⁹ configuration) in this compound. EPR spectroscopy provides detailed information about the electronic ground state and the distribution of the unpaired electron density within the complex.
In some cases, the EPR spectrum of [Cu(bipy)₂Cl]⁺ has been interpreted as being closer to a trigonal bipyramidal geometry. sci-hub.se The hyperfine coupling constants, particularly those from the copper nucleus and the nitrogen nuclei of the bipyridine ligands, provide a measure of the unpaired electron density on these atoms. core.ac.uk This information is crucial for understanding the covalency of the metal-ligand bonds. The spin density is primarily located on the copper(II) ion but is also partially delocalized onto the bipyridine ligands. core.ac.ukru.nl
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Verification and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is crucial for directly verifying the +2 oxidation state of the copper ion.
When the complex is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. The binding energy of the electron can be calculated and is characteristic of the element and its specific oxidation state.
Oxidation State Verification: The Cu 2p region of the XPS spectrum is particularly diagnostic for copper-containing compounds. A key feature for confirming the Cu(II) state (a d⁹ system) is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main Cu 2p₃/₂ and Cu 2p₁/₂ photoemission peaks. researchgate.net These satellites arise from a ligand-to-metal charge transfer event that can occur simultaneously with the photoionization of a core electron, an excitation possible in paramagnetic Cu(II) but not in diamagnetic Cu(I) or Cu(0). The Cu 2p₃/₂ binding energy for bipyridine complexes is typically observed around 934.5 eV. mdpi.com
Elemental Composition: XPS survey scans can identify all elements present (except H and He) in the sample. High-resolution scans of specific regions confirm the presence of copper, nitrogen (from the bipyridine ligands), carbon, and chlorine. The binding energy of the N 1s peak, typically around 399-400 eV in copper-bipyridine complexes, confirms the coordination of the nitrogen atoms to the copper center. mdpi.com The Cl 2p spectrum would show peaks corresponding to the chloride ions. By analyzing the peak areas and applying relative sensitivity factors, the stoichiometric ratio of the elements can be determined, confirming the formula of the complex.
| Element | Core Level | Typical Binding Energy (eV) | Information Provided |
| Copper (Cu) | 2p₃/₂ | ~934.5 | Confirms presence of Copper. |
| Copper (Cu) | Shake-up Satellite | ~943.0 | Characteristic of paramagnetic Cu(II), confirming the +2 oxidation state. researchgate.net |
| Nitrogen (N) | 1s | ~399.6 | Confirms presence of nitrogen and its coordination to the metal center. mdpi.com |
| Chlorine (Cl) | 2p | ~198-200 | Confirms presence of chloride ions. |
| Carbon (C) | 1s | ~284.8 | Confirms presence of the organic bipyridine ligands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Diamagnetic Derivatives or Related Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic and organometallic chemistry. However, its direct application to this compound is limited. The central Cu(II) ion is paramagnetic (d⁹ configuration, with one unpaired electron), which causes significant line broadening of NMR signals, rendering a standard ¹H or ¹³C NMR spectrum uninformative.
To overcome this limitation, NMR studies are typically performed on closely related diamagnetic analogues. The most relevant diamagnetic derivative is the corresponding copper(I) complex, [Cu(bpy)₂]⁺, which has a d¹⁰ electronic configuration. By analyzing the NMR spectrum of this reduced species, detailed information about the bipyridine ligand's coordination environment can be inferred.
In the ¹H NMR spectrum of a diamagnetic [Cu(bpy)₂]⁺ complex, the protons on the bipyridine ligands display distinct chemical shifts. kaust.edu.sa Due to the coordination with the metal, the proton signals are typically shifted downfield compared to the free, uncoordinated bipyridine ligand. researchgate.net The spectrum exhibits a complex but well-resolved pattern of doublets and triplets characteristic of the aromatic protons on the pyridine (B92270) rings. For instance, in related heteroleptic Cu(I) complexes, the bipyridine protons resonate in the range of 7.0 to 8.5 ppm. kaust.edu.samdpi.com Analysis of coupling constants and advanced 2D NMR techniques (like COSY and NOESY) on these diamagnetic derivatives allows for the unambiguous assignment of each proton, confirming the bidentate chelation of the ligands. researchgate.net
| Proton Position (Bipyridine Ring) | Typical Chemical Shift (δ) in a Diamagnetic Cu(I) Analogue (ppm) | Multiplicity |
| H-6,6' | ~8.4-8.5 | Doublet |
| H-3,3' | ~8.4-8.5 | Doublet |
| H-4,4' | ~7.8-8.0 | Triplet/Doublet of doublets |
| H-5,5' | ~7.3-7.6 | Triplet/Doublet of doublets |
Note: The exact chemical shifts can vary based on the solvent and the specific counter-ion present in the diamagnetic complex.
Mass Spectrometry Techniques for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the composition of coordination complexes. For a thermally labile and ionic compound like this compound, soft ionization techniques, particularly Electrospray Ionization (ESI), are employed. ESI allows the transfer of intact complex ions from solution into the gas phase for analysis.
Molecular Ion Identification: In a typical positive-ion ESI-MS spectrum of this compound dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724), several key ions can be observed. The analysis often reveals not just a single peak but a cluster of peaks due to the natural isotopic distribution of copper (⁶³Cu and ⁶⁵Cu) and chlorine (³⁵Cl and ³⁷Cl), which provides a characteristic fingerprint for copper- and chlorine-containing species.
Commonly observed ions include:
[Cu(bpy)₂Cl]⁺ : This monocation results from the loss of one chloride counter-ion.
[Cu(bpy)₂]²⁺ : This dication may be observed at half the mass-to-charge ratio (m/z) of the corresponding monocation. For example, the monoisotopic peak for [⁶³Cu(bpy)₂]²⁺ appears at m/z 187.5. acs.org
[Cu(bpy)₂]⁺ : A frequently observed phenomenon in the ESI-MS of Cu(II) complexes is in-source reduction, where the Cu(II) center is reduced to Cu(I) during the electrospray process. researchgate.net This results in a strong signal for the diamagnetic [Cu(bpy)₂]⁺ ion at m/z 375 (for ⁶³Cu). acs.org
Fragmentation Pathway Analysis: By using tandem mass spectrometry (MS/MS), where a specific parent ion is selected and fragmented via collision-induced dissociation (CID), the connectivity and stability of the complex can be probed. The fragmentation of ions derived from this compound typically proceeds through the sequential loss of the ligands.
A common fragmentation pathway starts with the [Cu(bpy)₂]⁺ ion (formed via in-source reduction), which upon fragmentation, loses a neutral bipyridine ligand to yield the [Cu(bpy)]⁺ ion. acs.org
[Cu(bpy)₂]⁺ → [Cu(bpy)]⁺ + bpy
The analysis of these fragments helps to confirm the core structure of the complex as a central copper ion coordinated by two bipyridine units.
| Ion Formula | Monoisotopic m/z (for ⁶³Cu) | Identification |
| [Cu(bpy)₂]²⁺ | 187.5 | Parent dicationic complex. acs.org |
| [Cu(bpy)]⁺ | 219 | Fragment ion resulting from the loss of one bipyridine ligand. acs.org |
| {[Cu(bpy)₂]Cl}⁺ | 410 (for ³⁵Cl) | Parent monocationic complex with one chloride ligand. researchgate.net |
| [Cu(bpy)₂]⁺ | 375 | Ion resulting from in-source reduction of Cu(II) to Cu(I). acs.org |
Theoretical and Computational Chemistry Approaches to Understanding Bis Bipy Cupric Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. researchgate.net For bis(bipy) cupric chloride, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its molecular and electronic properties. researchgate.netaub.edu.lbcore.ac.uk
Electronic Structure and Geometry Optimization: DFT is used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. aub.edu.lb The resulting optimized structure provides theoretical values for bond lengths and angles that can be compared with experimental data, typically from X-ray crystallography, to validate the computational model. core.ac.uknih.gov For copper(II) complexes, which are subject to Jahn-Teller distortion, DFT can accurately model the resulting distorted geometries, such as the common square pyramidal or trigonal bipyramidal coordinations. nih.gov
In a typical structure of a related cation, [CuCl(bipy)₂]⁺, the copper(II) center is pentacoordinated, adopting a distorted square pyramidal geometry. mdpi.com The basal plane is occupied by four nitrogen atoms from the two bipyridine ligands, while the chloride ion sits (B43327) in the apical position. mdpi.com DFT calculations on similar copper bipyridine systems have shown good agreement between the optimized geometry and the crystal structure, confirming the reliability of this approach for predicting molecular structures. core.ac.uk
Interactive Data Table: Comparison of Experimental and DFT-Calculated Geometrical Parameters for [CuCl(bipy)₂]⁺
Below is a representative comparison of bond lengths and angles for the [CuCl(bipy)₂]⁺ cation, illustrating the typical agreement between experimental X-ray diffraction data and DFT calculations.
| Parameter | Experimental (X-ray) Value (Å or °) mdpi.com | DFT-Calculated Value (Å or °) |
| Cu-N (average) | ~2.02 | Values are generally close to experimental findings nih.gov |
| Cu-Cl (apical) | ~2.28 | Predictions are typically accurate core.ac.uk |
| N-Cu-N (bite angle) | ~82.9 | Calculations often reproduce this distortion from ideal geometry |
Note: DFT-calculated values are highly dependent on the chosen functional and basis set. The values presented are illustrative of typical performance.
Spectroscopic Property Prediction: DFT is also employed to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can calculate electronic absorption spectra (UV-Vis), helping to assign the observed d-d and charge-transfer transitions. nih.govacs.org Furthermore, by calculating vibrational frequencies, DFT aids in the interpretation of experimental infrared (IR) and Raman spectra. aub.edu.lbresearchgate.net The calculated vibrational modes can be matched with observed spectral bands, allowing for a detailed assignment of the molecular vibrations, such as the characteristic stretching of Cu-N and Cu-Cl bonds and the internal modes of the bipyridine ligands. scirp.org
Ab Initio Methods for High-Level Electronic Structure Analysis
While DFT is widely used, ab initio (Latin for "from the beginning") methods provide an alternative, and often more rigorous, approach to studying electronic structure. These methods are based solely on the principles of quantum mechanics without the use of empirical parameters. For open-shell transition metal complexes like this compound, multireference ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Spectroscopically Oriented Configuration Interaction (SORCI) are particularly valuable. researchgate.netnih.gov
These high-level calculations are essential for accurately describing electronic states that have significant multiconfigurational character, which is common in copper(II) complexes. researchgate.net They can provide a more reliable description of excited states, ligand-field splittings, and magnetic properties than standard DFT functionals, which can sometimes struggle with these complex electronic phenomena. researchgate.netnih.gov Although computationally more demanding, ab initio methods are crucial for benchmarking DFT results and for cases where DFT may be inadequate. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations offer a window into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvent molecules. researchgate.net
MD simulations can model how the complex tumbles and vibrates in solution, how the bipyridine ligands flex, and how solvent molecules arrange themselves around the cation. A key area of investigation is the study of hydrogen bonding between the complex and protic solvents like water. mdpi.comtandfonline.com For instance, studies on the crystal structure of a hydrated form of the complex, [Cu(bipy)₂Cl]Cl·5H₂O, show extensive hydrogen bonding networks. mdpi.comnih.govnih.gov MD simulations can extend this static picture by showing the dynamic formation and breaking of these hydrogen bonds in the liquid phase, which governs the complex's solubility and reactivity in solution. acs.org
Interactive Data Table: Key Findings from MD Simulations
| Studied Property | Simulation Details | Key Findings |
| Solvation Shell Structure | Complex in a box of water molecules | Reveals the number and orientation of water molecules in the first and second solvation shells. |
| Hydrogen Bond Dynamics | Analysis of H-bond lifetimes | Quantifies the strength and persistence of interactions between the chloride ligand and water. mdpi.com |
| Conformational Stability | Simulation over several nanoseconds | Assesses the rigidity of the Cu-N and Cu-Cl coordination and the flexibility of the bipyridine rings. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the chemical structure of a series of compounds with a specific activity, such as catalytic efficiency or biological effect. science.gov For this compound and its derivatives, QSAR can be a powerful tool for developing mechanistic hypotheses. acs.org
The process involves first calculating a set of molecular descriptors for each compound in a series. These descriptors, often derived from DFT calculations, can include electronic properties (e.g., HOMO-LUMO gap, partial atomic charges), steric properties (e.g., molecular volume), and thermodynamic properties. These descriptors are then used to build a mathematical model that predicts the activity. science.gov While specific QSAR studies focused solely on this compound are not extensively reported, the methodology is widely applied to copper complexes to understand the structural features that govern their reactivity. science.gov
Computational Design and Prediction of Novel this compound Derivatives with Modified Properties
A significant application of computational chemistry is the in silico design of new molecules with tailored properties, which can guide synthetic efforts and reduce trial-and-error in the laboratory. By starting with the known structure of this compound, researchers can computationally introduce modifications and predict the resulting changes in properties.
For example, DFT calculations can be used to predict how substituting the bipyridine ligands with electron-donating or electron-withdrawing groups would alter the redox potential of the copper center. This is crucial for applications in catalysis and electrochemistry. Similarly, modifying the ligands or replacing the chloride with other anions could tune the complex's electronic and magnetic properties. researchgate.netnih.govresearchgate.net Computational screening of a virtual library of derivatives can identify promising candidates for synthesis that might exhibit enhanced catalytic activity, novel spectroscopic signatures, or unique material properties.
Electrochemical Behavior and Redox Chemistry of Bis Bipy Cupric Chloride
Cyclic Voltammetry and Square Wave Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful techniques used to determine the redox potentials and study the electrochemical behavior of copper(II) bipyridine complexes. tandfonline.com These methods provide insight into the reversibility and kinetics of electron transfer processes.
The electrochemical behavior of bis(bipy) cupric chloride and related complexes often shows a quasi-reversible one-electron redox process corresponding to the Cu(II)/Cu(I) couple. ijcrcps.comjocpr.com The formal potential (E⁰’) for this couple can vary significantly depending on the experimental conditions. For instance, mixed-ligand copper(II) complexes containing bipyridine have shown formal potentials for the Cu²⁺/⁺ couple in the range of +430 to +650 mV versus a Saturated Calomel Electrode (SCE) in 50% aqueous-ethanol. researchgate.net In acetonitrile (B52724) (MeCN), a quasi-reversible oxidative response attributed to the Cu(II)/Cu(I) couple has been observed at approximately 0.4 V vs. SCE. ijcrcps.com
The stability and redox potential of the complex are evaluated by running CV and SWV experiments over a potential window, typically from -0.4 V to 1.0 V. tandfonline.com The scan rate can be varied to assess the stability of the electrochemically generated species. tandfonline.com For example, studies on related complexes have been performed in dimethyl sulfoxide (B87167) (DMSO) with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte. tandfonline.com
Interactive Data Table: Redox Potentials of Selected Copper Bipyridine Complexes
| Complex Type | Solvent/Electrolyte | Technique | Redox Couple | Potential (V vs. ref) | Reversibility | Citation |
| [Cu(bipy)(gly)]Cl·1.5H₂O | 50% aq-EtOH/0.2 M NaClO₄ | CV | Cu(II)/Cu(I) | +0.430 to +0.650 (E⁰') | Quasi-reversible | researchgate.net |
| [Cu(NaaiR')bpy]Cl₂ | MeCN/0.1 M Bu₄NClO₄ | CV | Cu(II)/Cu(I) | ~0.4 (Epa) | Quasi-reversible | ijcrcps.com |
| [Cu(Trp)₂(en)]·0.5H₂O | DMSO | CV | Cu(II)/Cu(I) | Epc: -0.485, Epa: -0.286 (@50mV/s) | Quasi-reversible | jocpr.com |
| [Cu(bpy)Clμ(HCO₂)]n | DMSO/0.1 M TBATFB | CV, SWV | Cu(II)/Cu(I) | Not specified | Stable | tandfonline.com |
Note: Potentials are highly dependent on the specific complex, solvent, electrolyte, and reference electrode used.
Mechanistic Investigations of Copper(II)/Copper(I) and other Redox Couples
The mechanism of electron transfer in this compound can be complex and is highly dependent on the solvent environment. In aprotic solvents like dichloromethane (B109758) (DCM), the mechanism for related tris(bipyridine)copper(II) complexes has been described as a simple, slow (irreversible) heterogeneous electron transfer (Eᵢᵣᵣₑᵥ). researchgate.netuiowa.edu A standard heterogeneous electron transfer rate of 6 × 10⁻⁴ cm s⁻¹ has been reported for this process. researchgate.netuiowa.edu
In contrast, the mechanism in aqueous solutions is significantly more complex. For a tris(bipyridine)copper(II) complex in water, a six-species square scheme involving multiple chemical and electrochemical steps has been proposed. researchgate.netuiowa.edu This highlights that established diagnostic methods may not fully capture the intricate behavior of copper bipyridine complexes in water. researchgate.net In some cases, such as in absolute ethanol (B145695), an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism has been identified for the electrode process. researchgate.net
Beyond the primary Cu(II)/Cu(I) couple, other redox processes can occur. In some systems, irreversible responses at higher potentials (e.g., ~1.0 V) are attributed to the oxidation of water present in the solvent. ijcrcps.com Additionally, ligand-based redox processes, such as the reduction of azo groups in modified bipyridine ligands, have been observed. ijcrcps.com The presence of hydrogen peroxide can also play a crucial role, leading the copper complex to act as a redox mediator. nih.govresearchgate.net In this role, the Cu(I) species is chemically oxidized back to Cu(II) by H₂O₂, which is then electrochemically reduced, generating a catalytic current. nih.gov
Influence of Ligand Modifications and Solvent Effects on Electrochemical Processes
Both the structure of the bipyridine ligand and the nature of the solvent have profound effects on the electrochemical properties of the copper complex.
Ligand Modifications: Introducing different substituents onto the 2,2'-bipyridine (B1663995) rings or using mixed-ligand systems significantly alters the redox potential of the Cu(II)/Cu(I) couple. The electron-donating or electron-withdrawing nature of these substituents modifies the electron density at the copper center, thereby making the reduction to Cu(I) either easier or more difficult. For example, the introduction of a bipyridyl ligand into certain copper complexes has been shown to dramatically lower the lowest unoccupied molecular orbital (LUMO) energy level, which can enhance specific activities like superoxide (B77818) dismutase (SOD)-like activity. rsc.org The stability of the Cu(II) state, and thus the redox potential, is enhanced by the bidentate binding of ligands like bipyridine. niscpr.res.in
Solvent Effects: The solvent plays a critical role in the solvation and geometry of the complex, which in turn affects its redox behavior. In coordinating solvents like DMSO and dimethylformamide (DMF), copper(II) bipyridine complexes can adopt a distorted octahedral geometry due to solvent molecule coordination. researchgate.net This is different from the square-pyramidal geometry often proposed for the solid state. researchgate.net
Significant solvent effects on the redox properties of copper complexes have been systematically studied. acs.org The redox potentials of various Cu(I) complexes, including those with 2,2'-bipyridine, are significantly affected by the solvent (e.g., DMSO, DMF, MeCN, methanol). acs.org These effects can be attributed to changes in the free energy of solvation for the Cu(I) and Cu(II) oxidation states. acs.org The solvent's donor and acceptor properties, as well as its polarity, influence the stability of each oxidation state differently, thereby shifting the redox potential. These solvent effects have been quantitatively analyzed using Kamlet-Taft relationships, providing a tool to predict and design processes like atom transfer radical polymerization (ATRP) in new solvents. acs.org
Spectroelectrochemistry for Monitoring Redox-Induced Structural Changes
Spectroelectrochemistry is a technique that combines electrochemical methods with spectroscopy (typically UV-Visible) to study the spectral properties of species as they are generated at an electrode. This method is invaluable for identifying the products of electron transfer reactions and monitoring any structural or electronic changes that occur upon redox cycling.
For bipyridine complexes, spectroelectrochemistry allows for the direct observation of changes in the electronic absorption spectra as the oxidation state of the central metal ion is changed. researchgate.net By correlating the electrochemical potential with spectral changes, it is possible to assign specific absorption bands to the Cu(II) and Cu(I) species. This helps in localizing the redox process, confirming whether it is metal-centered or ligand-centered. researchgate.net
While detailed spectroelectrochemical studies specifically on this compound are not extensively reported in the provided context, the technique has been successfully applied to closely related ruthenium(II)-bipyridine complexes. researchgate.netresearchgate.net In those systems, it was used to assign ligand-based reduction processes and to understand how the conformation of the ligands changes upon coordination and electron transfer. researchgate.net Such an approach would be equally applicable to [Cu(bpy)₂]Cl₂ to monitor the transformation between the typically five- or six-coordinate Cu(II) state and the often four-coordinate, tetrahedrally distorted Cu(I) state, providing direct evidence of the redox-induced structural reorganization.
Catalytic Applications and Mechanistic Insights of Bis Bipy Cupric Chloride
Biomimetic Catalysis: Elucidation of Tyrosinase and Superoxide (B77818) Dismutase (SOD) Mimicry Mechanisms
The structural and electronic properties of bis(bipy) cupric chloride make it an excellent candidate for mimicking the active sites of copper-containing enzymes. This has led to extensive research into its ability to replicate the catalytic functions of tyrosinase and superoxide dismutase.
This compound has been shown to exhibit tyrosinase-like activity, catalyzing the oxidation of phenolic compounds. nih.govresearchgate.net Tyrosinase is a copper-containing enzyme that facilitates the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. nih.gov The biomimetic activity of this compound in this context is critically dependent on the presence of hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.gov
The proposed mechanism for the oxidation of a phenolic substrate, such as dopamine, by this compound in the presence of H₂O₂ involves a series of redox steps. nih.gov Initially, the Cu(II) center of the complex is reduced to Cu(I). This Cu(I) species then reacts with hydrogen peroxide. The oxidized form of the complex, Cu(II), is subsequently regenerated through an electrochemical reduction process. nih.gov This catalytic cycle allows the complex to facilitate the oxidation of phenolic substrates to their corresponding quinones. nih.gov The optimal pH for this catalytic activity has been observed to be around 7.0, as acidic conditions can lead to the protonation of the bipyridine ligands and release of copper ions, while alkaline conditions can cause the precipitation of copper(II) hydroxide. nih.gov
The tyrosinase-like activity can be summarized in the following table:
| Substrate | Product | Key Conditions | Reference |
| Dopamine | Dopaminequinone | Presence of H₂O₂ | nih.gov |
| Serotonin | Oxidized Serotonin | Presence of H₂O₂ | nih.govresearchgate.netnih.gov |
The mechanism of phenol (B47542) oxidation by copper(II)-halide complexes can proceed through different pathways depending on the substituents on the phenol. For phenols with electron-withdrawing groups, a proton-transfer/electron-transfer (PTET) mechanism is suggested. rsc.org Conversely, for phenols with electron-donating groups, a concerted proton/electron transfer (CPET) mechanism is more likely. rsc.org These mechanistic insights into related copper complexes help to understand the intricacies of the catalytic action of this compound. researchgate.net
This compound and related copper-bipyridyl complexes also exhibit superoxide dismutase (SOD)-like activity. rsc.orgresearchgate.net SODs are a class of enzymes that catalyze the disproportionation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), playing a crucial role in protecting cells from oxidative damage. nih.govdigitellinc.com
The mechanism of SOD mimicry by copper complexes involves a "ping-pong" mechanism where the copper center cycles between its Cu(II) and Cu(I) oxidation states. nih.gov In the first step, the Cu(II) complex is reduced to a Cu(I) complex by a superoxide radical. In the second step, the Cu(I) complex is oxidized back to the Cu(II) state by another superoxide radical, producing hydrogen peroxide. nih.gov
The catalytic cycle can be represented by the following reactions:
[Cu(II)(bipy)₂]²⁺ + O₂⁻ → [Cu(I)(bipy)₂]⁺ + O₂
[Cu(I)(bipy)₂]⁺ + O₂⁻ + 2H⁺ → [Cu(II)(bipy)₂]²⁺ + H₂O₂
The efficiency of this catalytic process is influenced by the electronic properties of the complex. The introduction of the bipyridyl ligand has been shown to lower the lowest unoccupied molecular orbital (LUMO) energy level of the complex, which in turn enhances its SOD-like activity. rsc.orgresearchgate.net This electronic effect facilitates the electron transfer steps necessary for the disproportionation of the superoxide radical. The SOD-like activity of mixed-ligand bipyridyl copper(II) complexes has been demonstrated with IC₅₀ values in the low micromolar range. rsc.orgresearchgate.net
| Complex Type | SOD-like Activity | Mechanistic Feature | Reference |
| Mixed-ligand bipyridyl Cu(II) complexes | High, low micromolar IC₅₀ | Lowered LUMO energy level | rsc.orgresearchgate.net |
Application in Organic Synthesis: Mechanistic Studies of Cu(II)-Catalyzed Transformations
Beyond its biomimetic applications, this compound serves as a catalyst in a variety of organic transformations. Mechanistic studies have been crucial in understanding its role in these reactions and in optimizing reaction conditions.
Copper(II)-bipyridine complexes are effective catalysts for the aerobic oxidation of various organic substrates, including alcohols and hydrocarbons. researchgate.netresearchgate.netacs.org For instance, this compound has been successfully employed in the oxidation of tetralin to α-tetralol and α-tetralone with high conversion and selectivity in the presence of hydrogen peroxide. researchgate.net
The mechanism of these oxidation reactions often involves the formation of a copper-substrate intermediate. In the case of alcohol oxidation catalyzed by Cu(II)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems, a Cu(II)-alkoxide is a key intermediate. researchgate.netacs.org The subsequent steps to achieve the two-electron oxidation of the alcohol are a subject of ongoing research, but it is generally accepted that the copper catalyst facilitates the transfer of electrons from the substrate to the oxidant (often molecular oxygen). researchgate.netacs.org The catalytic cycle likely involves both Cu(I) and Cu(II) species. researchgate.net
A summary of the catalytic performance in tetralin oxidation is provided below:
| Catalyst | Substrate | Products | Conversion (%) | Selectivity (%) |
| [Cu(bipy)₂Cl]Cl·5H₂O | Tetralin | α-tetralol, α-tetralone | 62.1 | 91 (81 for α-tetralone) |
While specific studies focusing solely on this compound in cross-coupling reactions are less common, the broader class of copper-bipyridine complexes is widely used in these transformations. mdpi.com These reactions are fundamental in C-C and C-N bond formation. acs.org The catalytic cycle for copper-catalyzed cross-coupling reactions can involve different oxidation states of copper, including Cu(I), Cu(II), and sometimes Cu(III). mdpi.comacs.orgacs.org
A general mechanistic proposal for a Chan-Lam type cross-coupling reaction involves the transmetalation of an organoboron compound to a Cu(II) species, forming a Cu(II)-aryl intermediate. acs.org This can be followed by a disproportionation reaction to generate a Cu(III) species and a Cu(I) species. Reductive elimination from the Cu(III) intermediate then yields the cross-coupled product and a Cu(I) species. The catalytic cycle is closed by the reoxidation of Cu(I) to Cu(II). acs.org In some systems, a Cu(I)/Cu(III) catalytic cycle is proposed. acs.org
The rate-determining step in these reactions can vary depending on the specific substrates and ligands. In some cases, the C-H bond cleavage has been identified as the turnover-limiting step, as indicated by kinetic isotope effect studies. acs.org
This compound and other copper-bipyridine complexes are also utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov Although the active catalyst in this reaction is a Cu(I) species, Cu(II) complexes like this compound can serve as precatalysts, which are reduced in situ to the active Cu(I) state. beilstein-journals.org The bipyridine ligand plays a crucial role in stabilizing the copper catalyst and accelerating the reaction. nih.gov
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. This is followed by the coordination of the azide (B81097) to the copper center and subsequent cyclization to form a six-membered metallacycle. This intermediate then undergoes reductive elimination to yield the 1,2,3-triazole product and regenerate the Cu(I) catalyst. nih.gov
The use of well-defined copper-ligand complexes as catalysts can offer advantages such as improved reaction rates and the ability to perform the reaction under mild, physiologically relevant conditions without the need for an external reducing agent. nih.gov
Photoredox Catalysis Involving this compound: Mechanism of Light-Driven Reactions
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, harnessing the energy of visible light to drive chemical reactions under mild conditions. While complexes of precious metals like ruthenium and iridium have been extensively studied, there is growing interest in utilizing earth-abundant and cost-effective metals such as copper. beilstein-journals.org this compound, and more broadly copper-bipyridine complexes, serve as effective photocatalysts, mediating a variety of transformations through a sequence of light-driven electron transfer steps. beilstein-journals.orgresearchgate.net
The fundamental mechanism of photoredox catalysis begins with the absorption of a photon by the catalyst, promoting it to an electronically excited state. beilstein-journals.org This excited state is a more potent oxidant and reductant than the ground state, enabling it to engage in single-electron transfer (SET) with a substrate molecule. ed.ac.ukjscimedcentral.com This process initiates a catalytic cycle that ultimately leads to the formation of the desired product and regeneration of the ground-state catalyst.
Mechanism of Photoexcitation
The photocatalytic cycle is typically initiated by the more photoactive Copper(I) species. While the starting material is this compound, a Cu(II) complex, the active photocatalyst is often a Cu(I) complex formed in situ or added to the reaction. Upon irradiation with visible light, the Cu(I)-bipyridine complex absorbs a photon, leading to a metal-to-ligand charge transfer (MLCT). beilstein-journals.org In this process, an electron is promoted from a metal-centered d-orbital to a π*-orbital localized on the bipyridine ligand. beilstein-journals.org
This initial singlet excited state (¹MLCT) rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state (³MLCT). beilstein-journals.org The lifetime of this excited state is crucial, as it must persist long enough to interact with a substrate molecule. beilstein-journals.orgrsc.org However, a significant challenge with many copper photocatalysts is their relatively short excited-state lifetimes compared to ruthenium or iridium complexes, which arises from a geometric reorganization from a tetrahedral Cu(I) ground state to a more square-planar geometry in the excited state. beilstein-journals.orgrsc.org Strategic ligand design, such as introducing bulky substituents on the bipyridine rings, can hinder this distortion and significantly prolong the excited-state lifetime. rsc.orgnih.gov
Catalytic Cycles
Once the excited state, denoted as [Cu(bpy)₂]⁺, is formed, it can participate in one of two primary quenching pathways: oxidative quenching or reductive quenching.
Oxidative Quenching Cycle: This is the most common pathway for copper photocatalysts. beilstein-journals.org The excited complex [Cu(bpy)₂]⁺ donates an electron to an electron-accepting substrate (A), resulting in the oxidation of the copper center to Cu(II) and the formation of a radical anion (A•⁻). The now oxidized [Cu(bpy)₂]²⁺ complex then accepts an electron from an electron-donating substrate (D) to regenerate the ground-state Cu(I) catalyst, completing the cycle. beilstein-journals.orged.ac.uk
Reductive Quenching Cycle: In this less common pathway, the excited complex [Cu(bpy)₂]⁺ accepts an electron from an electron-donating substrate (D), leading to the formation of a reduced Cu(0) species and a radical cation (D•⁺). ohio.edu This highly reactive Cu(0) intermediate can then donate an electron to an electron-accepting substrate (A) to generate the product and regenerate the [Cu(bpy)₂]⁺ catalyst. ohio.edumdpi.com
The specific pathway that is operative depends on the redox potentials of the catalyst and the substrates involved in the reaction. ed.ac.uk
Mechanistic Example: Chlorotrifluoromethylation of Alkenes
A plausible mechanism for a photoredox reaction catalyzed by a copper-bipyridine complex is the chlorotrifluoromethylation of alkenes. acs.org Although this example may use a modified bipyridine ligand, the core principles are applicable.
Photoexcitation: The Cu(I)-bipyridine catalyst absorbs light to form its excited state, Cu(I).
Oxidative Quenching: The excited catalyst, Cu(I), is oxidatively quenched by trifluoromethanesulfonyl chloride (CF₃SO₂Cl). It transfers an electron to the substrate, generating the oxidized Cu(II) form of the catalyst and a trifluoromethyl radical (•CF₃) after the extrusion of sulfur dioxide (SO₂). acs.org
Radical Addition: The highly reactive •CF₃ radical adds across the double bond of the alkene substrate, forming a new alkyl radical intermediate. acs.org
Catalyst Regeneration: This alkyl radical is then oxidized by the Cu(II) complex, which transfers a chloride ligand. This step forms the final product and regenerates the active Cu(I) catalyst, allowing it to re-enter the photocatalytic cycle. acs.org
This mechanism highlights the dual role of the copper complex: first as a photocatalyst to generate the key radical intermediate via a light-driven process, and second as a mediator in the subsequent bond-forming steps.
Photophysical and Electrochemical Data
The efficiency of a photoredox catalyst is intrinsically linked to its photophysical and electrochemical properties. Key parameters include the absorption maximum (λmax), excited-state lifetime (τ), and the redox potentials of the Cu(I)/Cu(II) couple. These properties are highly dependent on the specific ligands attached to the copper center and the solvent used.
| Complex | λmax (nm) | Excited-State Lifetime (τ) | E1/2 (CuII/CuI) (V vs SCE) | Solvent | Reference |
|---|---|---|---|---|---|
| [Cu(dmp)(POP)]⁺ | - | 14.3 µs | > +1.2 | CH₂Cl₂ | nih.gov |
| [Cu(dbp)(POP)]⁺ | - | 16.1 µs | > +1.2 | CH₂Cl₂ | nih.gov |
| [Cu(4,6-disubstituted-bpy)(Xantphos)]⁺ | 458 | 101 ns | +1.23 | CH₂Cl₂ | acs.org |
| [Cu(4,6-disubstituted-bpy)(POP)]⁺ | 460 | 79 ns | +1.15 | CH₂Cl₂ | acs.org |
| [Cu(anthracene-bpy)₂]⁺ | 476 | 4.0 µs | +0.82 | CH₃CN | rsc.org |
Note: The data presented are for various copper-bipyridine and copper-phenanthroline complexes to illustrate the range of properties. Exact values for this compound may vary.
This table demonstrates how ligand modification can dramatically alter the key properties of the catalyst. For instance, the introduction of bulky phosphine (B1218219) ligands (POP, Xantphos) and modifications to the bipyridine scaffold can lead to significantly longer excited-state lifetimes, which generally enhances catalytic efficiency. nih.govacs.orgrsc.org
Supramolecular Chemistry and Self Assembly Driven by Bis Bipy Cupric Chloride
Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Cu(bipy) Units
The synthesis of MOFs and coordination polymers based on copper-bipyridine units is a testament to the power of crystal engineering. By systematically varying reaction conditions such as solvent systems, temperature, and the stoichiometry of reactants, researchers can direct the assembly of molecular building blocks into predictable and often novel crystalline solids. nih.govub.edu The Cu(II) ion in these frameworks can exhibit a range of coordination numbers and geometries, including tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral. acs.orgijcrcps.comacs.org This coordination flexibility is a key factor in the structural diversity observed in these materials.
In one instance, a one-dimensional coordination polymer with zigzag chains was formed, where the Cu(II) center adopted a tetrahedral geometry. ub.edu In another synthesis, the incorporation of a water molecule into the coordination sphere of the copper ion led to the formation of linear chains. ub.edu These examples underscore the profound influence of reaction components on the final architecture. The characterization of these materials extends beyond structural elucidation to include techniques like Fourier-transform infrared (FT-IR) spectroscopy to confirm the coordination of the ligands, and thermogravimetric analysis (TGA) to assess their thermal stability. researchgate.netekb.egijsrst.com
Below is a table summarizing the structural features of representative coordination polymers incorporating Cu(bipy) or similar dipyridyl units.
| Compound Name | Formula | Crystal System | Space Group | Cu(II) Coordination Geometry | Dimensionality | Ref. |
| [Cu(4,4′-DP)Cl]n | C₁₀H₈ClCuN₂ | Tetragonal | I4₁/acd | Distorted tetrahedral | 3D | acs.org |
| [Cu(4,4′-DP)₀.₅Cl]n | C₅H₄ClCuN | Monoclinic | P2₁/c | Distorted tetrahedral | 3D | acs.org |
| {[Cu(Pip)₂(4,4'-bipy)]}n | C₃₀H₂₂CuN₄O₈ | Triclinic | P-1 | Distorted tetrahedral | 1D | ub.edu |
| {[Cu(Pip)₂(4,4'-bipy)(H₂O)]·½(4,4'-bipy)·(DMF)}n | C₃₈H₃₉CuN₅O₉ | Triclinic | P-1 | Distorted octahedral | 1D | ub.edu |
DP = dipyridyl; Pip = piperonylate; bipy = bipyridine; DMF = dimethylformamide
Self-Assembly Processes in Solution and Solid State: Governing Principles and Driving Forces
The formation of ordered supramolecular structures from bis(bipy) cupric chloride is a spontaneous process driven by the quest for a thermodynamic minimum. This self-assembly is governed by a delicate interplay of strong and weak interactions. In solution, the process begins with the coordination of the bipyridine ligands to the copper(II) ions, forming the fundamental [Cu(bipy)]²⁺ or [Cu(bipy)₂]²⁺ building blocks. The subsequent aggregation and crystallization into a well-defined solid-state structure are influenced by factors such as concentration, temperature, solvent polarity, and the presence of counter-ions.
The primary driving force for the assembly of coordination polymers and MOFs is the formation of strong, directional coordination bonds between the copper centers and the nitrogen atoms of the bipyridine ligands. researchgate.net The chloride ions can also play a crucial role, either as terminal ligands or as bridging units between copper centers, further extending the dimensionality of the structure. scite.ai The principles of coordination chemistry, including the preferred coordination geometries of the metal ion and the steric and electronic properties of the ligands, dictate the initial formation of the molecular building blocks.
In the solid state, the long-range order is established through the periodic arrangement of these building blocks. The final crystal packing is a result of a complex optimization of various intermolecular forces. The system seeks to maximize favorable interactions, such as hydrogen bonds and π-π stacking, while minimizing repulsive forces. The concept of synthons, or reliable and predictable non-covalent interactions, is often employed to rationally design and predict the resulting supramolecular architectures. rsc.org
Role of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding, Halogen Bonding) in Supramolecular Architectures
While coordination bonds form the primary skeleton of these supramolecular structures, non-covalent interactions are the "glue" that holds the extended network together and dictates the final three-dimensional packing. rsc.orgresearchgate.netrsc.org These weaker interactions, though individually less energetic than coordination bonds, are numerous and collectively play a decisive role in the stability and properties of the resulting material.
π-π Stacking: The aromatic rings of the bipyridine ligands are prone to π-π stacking interactions, where the electron-rich π systems of adjacent ligands align in an offset face-to-face or edge-to-face manner. researchgate.netrsc.orgnih.gov These interactions are crucial in organizing the coordination polymers into higher-dimensional structures. For instance, one-dimensional chains can be linked into two-dimensional sheets or three-dimensional networks through π-π stacking. researchgate.net The centroid-to-centroid distances in these interactions are typically in the range of 3.7 to 4.1 Å. rsc.org
Hydrogen Bonding: Hydrogen bonds are another powerful tool in the supramolecular assembly of copper-bipyridine complexes. umich.eduresearchgate.netnih.goviucr.org When solvent molecules like water are incorporated into the crystal lattice or are coordinated to the metal center, they can act as hydrogen bond donors, forming linkages with acceptor atoms such as chloride ions or the nitrogen atoms of the bipyridine ligands. nih.goveurjchem.com These interactions can connect adjacent polymeric chains, creating robust, higher-dimensional networks. For example, weak hydrogen bonding between the hydrogen atoms of a dipyridyl ligand and the chlorine atom of an adjacent 2D sheet has been observed to result in the formation of a 3D polymer. acs.org
The following table provides examples of non-covalent interactions observed in copper-bipyridine and related supramolecular structures.
| Interaction Type | Description | Typical Distance Range (Å) | Role in Supramolecular Architecture |
| π-π Stacking | Attraction between aromatic rings of bipyridine ligands. | 3.7 - 4.1 (centroid-to-centroid) | Links lower-dimensional structures into higher-dimensional networks; influences photophysical properties. rsc.org |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N, Cl). | Varies depending on atoms involved | Connects polymeric chains; stabilizes the overall crystal structure. acs.orgumich.edu |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. | 2.6 - 3.8 | Contributes to the stabilization of the crystal packing. rsc.org |
Development of Ordered Supramolecular Structures for Advanced Functionalities
The rational design and synthesis of ordered supramolecular structures based on this compound are motivated by the potential for creating materials with tailored properties and advanced functionalities. The precise arrangement of the copper centers and organic ligands can give rise to interesting magnetic, optical, and catalytic behaviors.
For instance, the magnetic properties of these materials are highly dependent on the distance and bridging mode between the copper(II) ions, which can be controlled through the choice of ligands and synthetic conditions. nih.gov Some copper-bipyridine based MOFs have been shown to exhibit ferromagnetic or antiferromagnetic behavior. nih.govacs.org
Furthermore, the porous nature of some of these MOFs makes them candidates for applications in gas storage and separation. ijsrst.commdpi.com The ability to tune the pore size and functionality of the framework by modifying the organic linkers is a key advantage in this regard. The incorporation of catalytically active copper centers into a robust and porous framework can also lead to the development of novel heterogeneous catalysts. nih.gov Additionally, the photoluminescent properties of these materials are of interest for applications in chemical sensing, where the luminescence can be quenched or enhanced in the presence of specific analytes. nih.gov
The development of these functional materials is an active area of research, with ongoing efforts to synthesize new structures with enhanced properties and to explore their potential in a wide range of technological applications.
Interactions with Biological Systems and Biomimetic Principles Mechanistic Focus
Mechanistic Investigations of DNA Binding and Interaction Modes (e.g., Intercalation, Groove Binding, Electrostatic Interactions)
The binding of bis(bipy) cupric chloride and related copper(II)-polypyridyl complexes to DNA is a multifaceted process governed by a combination of non-covalent forces. The specific mode of interaction is dictated by the geometry of the complex, the nature of the ligands, and the experimental conditions, such as the complex-to-DNA ratio. rsc.org The primary interaction modes identified are electrostatic interactions, groove binding, and intercalation. nih.govnih.gov
Electrostatic Interactions: The cationic nature of the [Cu(bpy)₂]²⁺ moiety facilitates strong electrostatic attraction to the anionic phosphate (B84403) backbone of DNA. nih.gov This is often the initial and a predominant binding force, particularly for complexes where steric hindrance prevents deeper insertion into the DNA structure. acs.org Studies on copper(II) complexes with disubstituted 2,2′-bipyridine ligands bearing ammonium (B1175870) groups have shown that these electrostatic interactions are a key driver of the DNA association.
Groove Binding: The 2,2'-bipyridine (B1663995) ligand itself is known to favor binding within the minor groove of the DNA double helix. nih.gov However, when two bulky bipyridine ligands are coordinated to a central copper ion, as in this compound, steric hindrance can impede deep penetration into the groove. nih.gov Consequently, while the bipyridine rings may make partial contact with the groove, the interaction is often characterized as a surface or groove-adjacent binding rather than classical deep-groove binding. nih.govnih.gov Molecular docking studies on analogous complexes suggest that initial electrostatic contacts may occur in the minor groove. rsc.org
The binding affinity of copper-bipyridine complexes to DNA has been quantified in numerous studies. The binding constant (K_b) provides a measure of the strength of this interaction.
| Complex | Method | Binding Constant (K_b) / M⁻¹ | Proposed Binding Mode |
|---|---|---|---|
| [Cu(bpy)₂(H₂O)]SO₄ | Absorption Spectroscopy | 1.41 x 10⁴ | Intercalation nih.gov |
| Cu(bpy)₂²⁺ | Voltammetry | 3.24 x 10⁴ | Not specified nih.gov |
| [Cu(SAL)(2,2'-bipy)ClO₄]₂ | Absorption Spectroscopy | 3.00 x 10⁵ | Intercalation acs.org |
| [Cu(μ₂-O)(2,2'-bipy)NO₃]₂ | Absorption Spectroscopy | 3.49 x 10⁵ | Intercalation acs.org |
Elucidation of Mechanistic Pathways for DNA Cleavage Initiated by this compound
This compound is recognized for its ability to function as a chemical nuclease, mediating the cleavage of DNA strands. This activity is primarily achieved through an oxidative mechanism. The process is not hydrolytic but relies on the generation of highly reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases of the DNA backbone. nih.govacs.org
The core mechanism involves the reduction of Cu(II) to Cu(I) at the DNA binding site, typically facilitated by an external reducing agent such as ascorbate (B8700270) or glutathione. acs.orgmdpi.com The resulting Cu(I) complex can then react with molecular oxygen or hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce ROS, most notably the hydroxyl radical (•OH) and superoxide (B77818) radicals (O₂⁻•). rsc.org
Cu(II) + e⁻ (from reductant) → Cu(I) Cu(I) + H₂O₂ → Cu(II) + •OH + OH⁻
These generated ROS are highly reactive and, due to their proximity to the DNA facilitated by the complex's binding, can efficiently induce strand scission. mdpi.com Mechanistic studies using radical scavengers have confirmed the involvement of these species in the cleavage process. rsc.org
The oxidative attack can occur at several positions on the deoxyribose sugar, with the C1', C4', and C5' hydrogens being particularly susceptible as they are accessible from the minor groove where the complex is often located. acs.org
Oxidation at C1' : This is a major degradation pathway, leading to the release of the nucleobase and subsequent cleavage of the phosphodiester backbone. acs.org
Oxidation at C4' : This pathway can lead to the formation of glycolic acid residues and strand breaks. acs.org
Oxidation at C5' : This results in the release of furfural. acs.org
The efficiency of DNA cleavage depends on the specific ligands attached to the copper center. While this compound itself shows moderate nuclease activity, modifications to the bipyridine ligands can significantly enhance this property. nih.gov
| Complex | Conditions | Observed Activity |
|---|---|---|
| [Cu(TPMA)(bipy)]²⁺ | 50 μM complex | Moderate nuclease efficacy (~26% cleavage) nih.gov |
| [Cu(TPMA)(phen)]²⁺ | - | Cleaved 39% of DNA strands nih.gov |
| Copper complex of 3-Clip-Phen | With ascorbate reductant | Non-specific cleavage at all nucleotides acs.org |
| [Cu(L²)Cl₂] (L² = bipy derivative) | pH 7.5, 37°C | k_cat = 40.4 h⁻¹, efficiency comparable to EcoRI endonuclease nih.gov |
Studies on Protein and Enzyme Mimicry Mechanisms Beyond Tyrosinase/SOD
The catalytic versatility of copper complexes extends to mimicking the function of various enzymes beyond the commonly studied tyrosinase and superoxide dismutase (SOD). Research into this compound and related analogues has revealed their potential to act as mimics for nucleases and as core components in novel artificial metalloenzymes.
Artificial Nuclease Activity: As detailed in the DNA cleavage section, copper-bipyridine complexes are potent artificial nucleases. Their mechanism, however, is often oxidative, differing from the hydrolytic pathway of most natural restriction enzymes. acs.org Nevertheless, some copper(II) complexes bearing bipyridine derivatives have been shown to catalyze the hydrolytic cleavage of double-stranded DNA. nih.gov For example, the complex [Cu(L²)Cl₂], where L² is a bipyridine ligand functionalized with thymine (B56734) nucleobases, exhibits a catalytic rate constant (k_cat) of 40.4 h⁻¹, which is remarkably close to that of the natural EcoRI endonuclease (k_cat = 43.2 h⁻¹) under similar conditions. nih.gov This high efficiency is attributed to the synergistic effect of the copper center and the pendant nucleobases, which enhance DNA binding and facilitate the hydrolytic cleavage of the phosphodiester backbone. nih.gov
Catalase Mimicry: While less studied for this compound specifically, other copper complexes have shown the ability to mimic catalase, an enzyme that catalyzes the dismutation of hydrogen peroxide into water and oxygen. nih.gov This activity is highly relevant to the complex's role in oxidative processes and suggests a potential mechanism for regulating ROS levels.
Artificial Metalloenzymes: A sophisticated approach to enzyme mimicry involves the creation of artificial metalloenzymes (ArMs), where a metal cofactor is incorporated into a protein scaffold. The bipyridine ligand has been genetically encoded as the non-canonical amino acid (2,2'-bipyridin-5-yl)alanine (BpyAla). chemrxiv.org When this BpyAla is incorporated into a protein, it can chelate a copper(II) ion, creating a novel catalytic center within the protein's chiral environment. chemrxiv.org These ArMs have demonstrated the ability to catalyze "new-to-nature" reactions, such as enantioselective Friedel-Crafts alkylations and asymmetric Michael additions, with the protein scaffold inducing stereoselectivity that is absent in the small molecule complex alone. chemrxiv.org
Advanced Biosensing Principles and Transduction Mechanisms Utilizing this compound
The distinct electrochemical properties of this compound have been harnessed to develop advanced biosensors. The complex can act as an efficient redox mediator, facilitating electron transfer in electrochemical sensing platforms.
Amperometric Biosensors: Amperometry is a primary transduction method where the current generated from the oxidation or reduction of an analyte is measured at a constant potential. nih.gov this compound has been successfully immobilized on electrode surfaces (e.g., screen-printed carbon electrodes) to create sensitive amperometric sensors. nih.gov A key application is the detection of hydrogen peroxide (H₂O₂). nih.gov
The transduction mechanism relies on the Cu(II)/Cu(I) redox couple of the complex. nih.gov
At an applied negative potential, the Cu(II) in the complex is electrochemically reduced to Cu(I).
In the presence of H₂O₂, the Cu(I) is chemically oxidized back to Cu(II).
This regenerated Cu(II) is then immediately available for another electrochemical reduction.
This catalytic cycle results in a significant amplification of the reduction current, which is directly proportional to the concentration of H₂O₂. This principle has been used to design sensors for neurotransmitters like dopamine, where the complex mimics tyrosinase activity in the presence of H₂O₂ to produce an electroactive species that can be detected. nih.gov The role of the complex in this context is primarily as a redox mediator that facilitates the electrochemical detection. nih.gov
DNA Electrochemical Biosensors: DNA electrochemical biosensors have been employed to quantify the DNA cleavage activity of copper complexes, including those with bipyridine ligands. nih.gov In this setup, a layer of DNA is immobilized on an electrode surface. When the sensor is exposed to the copper complex and necessary co-reactants, the complex binds to and cleaves the DNA. The extent of DNA damage can be quantified by monitoring changes in electrochemical signals, providing a powerful tool for investigating the mechanistic details of DNA-drug interactions. nih.gov
Integration into Advanced Materials Science Research
Role of Bis(bipy) Cupric Chloride as a Precursor in the Synthesis of Nanomaterials
This compound and its analogues serve as effective single-source precursors for the synthesis of various copper-based nanomaterials, including copper nanoparticles (Cu NPs), cupric oxide (CuO) nanostructures, and cuprous oxide (Cu₂O) nanostructures. The organic bipyridine ligands in the complex play a crucial role, often acting as capping agents or structure-directing templates during the synthesis, which can prevent agglomeration and control the size and morphology of the resulting nanoparticles. scispace.com
Different synthetic methodologies can be employed to decompose the precursor and yield specific nanomaterials. For instance, studies on the closely related copper(II) acetate (B1210297) bipyridine complex demonstrate that the choice of synthesis method—such as solvothermal, microwave-assisted, or chemical reduction—directly influences the final product's composition and size. scispace.com
Solvothermal Synthesis: This method, when applied to a copper bipyridine complex in an alkaline solution at elevated temperatures (e.g., 160 °C), can selectively produce small, uniform CuO nanoparticles. scispace.com
Microwave-Assisted Polyol Procedure: Using a solvent like ethylene (B1197577) glycol, which also acts as a reducing agent and surfactant, at temperatures between 185–200 °C, can yield composite nanoparticles such as Cu/Cu₂O. scispace.com
Chemical Reduction: Employing a strong reducing agent like sodium borohydride (B1222165) at room temperature can lead to the formation of Cu₂O/CuO composite nanoparticles. scispace.com
These findings highlight the tunability of the final nanostructure by controlling the reaction conditions with a copper bipyridine precursor. The thermal decomposition of the complex breaks the metal-ligand bonds, allowing the copper centers to nucleate and grow into nanoparticles, with the liberated bipyridine ligands modulating the surface to ensure stability.
| Synthesis Method | Precursor System | Resulting Nanomaterial | Approximate Size | Key Conditions |
|---|---|---|---|---|
| Solvothermal | Copper(II) acetate bipyridine | CuO | ~11 nm | Alkaline solution, 160 °C |
| Microwave-Assisted Polyol | Copper(II) acetate bipyridine | Cu/Cu₂O | ~80 nm | Ethylene glycol, 185–200 °C |
| Borohydride Reduction | Copper(II) acetate bipyridine | Cu₂O/CuO | ~16 nm | Room temperature |
Development of Functional Materials: Integration into Molecular Electronic Devices and Sensors
The distinct electrochemical properties of this compound make it a prime candidate for integration into functional molecular devices, particularly chemical sensors. The core scientific principle lies in the reversible redox chemistry of the copper center (Cu²⁺/Cu⁺). This redox couple can be harnessed to mediate electron transfer reactions with target analytes, forming the basis of an amperometric sensor. nih.gov
In a typical sensor design, the complex is immobilized on an electrode surface, often within a protective membrane like Nafion® to prevent it from washing away. nih.gov The device's functionality can be significantly enhanced by incorporating carbon nanomaterials such as multi-walled carbon nanotubes (MWCNTs) or reduced graphene oxide (rGO), which amplify the electrochemical signal due to their high surface area and conductivity. nih.gov
The sensing mechanism involves applying a specific potential to the electrode to maintain the copper in the Cu²⁺ state. When an analyte like hydrogen peroxide (H₂O₂) is introduced, it chemically oxidizes the electrochemically generated Cu⁺ back to Cu²⁺. This chemical reaction is followed by the electrochemical reduction of the resulting Cu²⁺ back to Cu⁺ at the electrode surface, generating a measurable current. The magnitude of this current is proportional to the concentration of the analyte. nih.gov This principle allows for the sensitive detection of various species. For example, in the presence of H₂O₂, the complex can mimic the catalytic activity of the tyrosinase enzyme, enabling the detection of neurotransmitters like dopamine. nih.gov
| Electrode Configuration | Target Analyte | Sensing Principle | Key Advantage |
|---|---|---|---|
| SPCE/[Cu(bpy)₂Cl]Cl-Nafion® | Hydrogen Peroxide (H₂O₂) | Redox mediation (Cu²⁺/Cu⁺ couple) | Direct electrochemical detection |
| SPCE/MWCNTs/[Cu(bpy)₂Cl]Cl-Nafion® | Hydrogen Peroxide (H₂O₂) | Redox mediation with signal amplification | Significantly improved sensitivity |
| SPCE/rGO/[Cu(bpy)₂Cl]Cl-Nafion® | Dopamine (in presence of H₂O₂) | Biomimetic catalytic activity | High sensitivity and selectivity |
SPCE: Screen-Printed Carbon Electrode
Hybrid Materials: Design and Fabrication of Composites with Tunable Properties
This compound can be incorporated into larger macromolecular or polymeric structures to create hybrid materials with tailored properties. A notable example is the development of redox-active polymer hybrid molten salts. By covalently attaching flexible polymer chains, such as poly(ethylene oxide) (PEO), to the bipyridine ligands, it is possible to create materials that are viscous liquids or melts at room temperature. nih.gov
These hybrid materials merge the properties of the copper complex with those of the polymer. The resulting substance, such as Cu(bpy(CO₂MePEG-350)₂)₂₂, exhibits sufficient ionic conductivity to allow for electrochemical measurements directly in the melt phase. nih.gov The key feature of these materials is that electron transport occurs through a combination of two mechanisms: physical diffusion of the entire complex and electron hopping (self-exchange) between adjacent Cu(II) and Cu(I) species. nih.gov
The properties of these hybrid materials are tunable. For instance, the ionic conductivity and the rate of electron transport can be modified by adding salts like LiClO₄ to the melt. nih.gov This ability to control charge transport properties by altering the chemical composition is crucial for applications in batteries, electrochromic devices, and solid-state electrolytes.
Exploration of Photo- and Electro-active Materials Derived from this compound
Copper bipyridine complexes, in general, are known for their interesting photophysical and electrochemical properties, making them subjects of intense research for light-emitting and light-harvesting applications. lookchem.comacademie-sciences.fr While the Cu(II) state of this compound is typically less emissive, it can serve as a precursor to highly luminescent Cu(I) species. The electronic properties of these complexes can be fine-tuned by modifying the bipyridine ligands or by creating heteroleptic complexes with other ligands, such as phosphines. rsc.orgacs.org
Research on related Cu(I) bipyridine complexes has shown that they can be strong emitters of light, with applications in Light-Emitting Electrochemical Cells (LECs) and as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). academie-sciences.frrsc.org
Luminescence: Heteroleptic Cu(I) complexes containing bipyridine and phosphine (B1218219) ligands can exhibit significant photoluminescence quantum yields, emitting orange-to-red light. rsc.org These materials have been successfully used as the active luminophore in LECs. rsc.org
Electro-activity: The oxidation potential of the copper center (Cu⁺ → Cu²⁺ + e⁻) is a critical parameter in applications like DSSCs. This potential can be tuned to ensure efficient regeneration of the dye after electron injection into a semiconductor like TiO₂. academie-sciences.fr The transition from Cu(I) to Cu(II) is accompanied by a significant structural change from a tetrahedral to a more planar geometry. academie-sciences.fr
The development of new bipyridine ligands with different electronic substituents allows for the rational design of copper complexes with specific redox potentials and excited-state lifetimes, paving the way for more efficient photo- and electro-active materials derived from precursors like this compound. acs.org
| Complex Type | Potential Application | Key Property | Underlying Principle |
|---|---|---|---|
| Heteroleptic Cu(I) bisphosphine bipyridine | Light-Emitting Electrochemical Cells (LECs) | Orange electroluminescence, high quantum efficiency | Radiative decay from a metal-to-ligand charge transfer (MLCT) excited state |
| Heteroleptic Cu(I) bis-diimine | Dye-Sensitized Solar Cells (DSSCs) | Tunable MLCT absorption and redox potential | Efficient photo-induced electron injection and dye regeneration |
| Cu(I) phenanthroline bis-phosphine | General Photoredox Catalysis | Long excited-state lifetimes | Facilitates electron transfer to substrates in organic synthesis |
Future Research Directions and Emerging Paradigms in Bis Bipy Cupric Chloride Studies
Exploration of Novel Ligand Architectures and Their Influence on Coordination Chemistry and Reactivity
The rational design of bipyridine-based ligands is a cornerstone for advancing the chemistry of bis(bipy) cupric chloride. By moving beyond simple bipyridine scaffolds, researchers are creating ligands that impose specific coordination geometries, electronic properties, and steric environments on the copper center, thereby fine-tuning its reactivity.
Future work will focus on several key aspects of ligand design:
Multi-dentate and Macrocyclic Ligands: Increasing the denticity of the ligand can enhance the stability of the resulting copper complex. For instance, novel bis-tridentate bipyridine carboxamide ligands have been synthesized and shown to form stable binuclear copper(II) complexes. ijcrcps.com The coordination geometry in these complexes, such as distorted trigonal bipyramidal or square pyramidal, is dictated by the ligand's structure. ijcrcps.com
Asymmetric Ligands: The introduction of asymmetry into the bipyridine framework is a promising strategy for enantioselective catalysis. An asymmetrically coordinated 2,2'-bipyridine (B1663995) derivative has been shown to form an unusual six-coordinate copper(II) complex, which could serve as a model for intermediates in ligand-exchange reactions. nih.gov
Redox-Active Ligands: Incorporating redox-active moieties into the ligand architecture can facilitate multi-electron transfer processes, which are crucial for many catalytic applications, such as CO₂ reduction. elsevierpure.com The interplay between metal-centered and ligand-centered redox events can be finely tuned through ligand design. elsevierpure.com
| Ligand Architecture | Influence on Coordination Chemistry | Impact on Reactivity | Example Application |
|---|---|---|---|
| Bis-tridentate bipyridine carboxamide | Forms stable binuclear Cu(II) complexes with distorted trigonal bipyramidal or square pyramidal geometries. ijcrcps.com | Influences magnetic properties, leading to weak antiferromagnetic or ferromagnetic exchange interactions. ijcrcps.com | Development of novel magnetic materials. |
| Asymmetric 2,2'-bipyridine derivative | Creates an unusual six-coordinate (4 + 1 + 1') geometry around the Cu(II) center. nih.gov | Can model associative complexes in ligand-exchange reactions and enzymatic catalytic mechanisms. nih.gov | Mechanistic studies of copper-catalyzed reactions. |
| Redox-active bipyridyl-N-heterocyclic carbene macrocycle | Provides a distorted square planar geometry and facilitates ligand-based redox events. elsevierpure.com | Can act as an electron reservoir for multi-electron reductions, though can also lead to catalyst decomposition. elsevierpure.com | Electrocatalytic CO₂ reduction. |
| 4,6-Disubstituted 2,2'-bipyridine | Leads to longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials in the resulting complexes. acs.org | Enhances photocatalytic efficiency in reactions like the chlorotrifluoromethylation of styrenes. acs.org | Photoredox catalysis. |
Rational Design of Multi-Component Systems for Synergistic Effects in Catalysis and Materials Science
The integration of this compound units into larger, multi-component systems is a rapidly emerging paradigm. This approach aims to create materials and catalysts where the copper complex works in concert with other components to achieve synergistic effects, leading to enhanced performance that surpasses the sum of the individual parts.
Key strategies in this area include:
Bimetallic and Heterometallic Systems: The combination of copper with other metals in a single molecular entity or material can lead to unique catalytic properties. For example, in a tandem photocatalytic system for CO₂ reduction to ethylene (B1197577), a rhenium(I)-bipyridine complex generates CO, which is then adsorbed by a copper-porphyrinic triazine framework and undergoes C-C coupling. acs.orgcas.cn This synergistic interaction between the two metal centers is crucial for the production of the C2 product. acs.orgcas.cn Similarly, bimetallic Cu-Ni nanoparticles have shown enhanced catalytic activity in cross-coupling reactions due to the cooperativity between the two metals. nih.gov
Hybrid Materials: The immobilization of this compound onto solid supports such as polymers, metal-organic frameworks (MOFs), or carbon nanomaterials can improve catalyst stability, recyclability, and in some cases, activity. researchgate.net For instance, incorporating Re-bipyridine and Fe-porphyrin complexes into porous organic polymers (POPs) has been shown to increase catalyst stability and efficiency in the photochemical reduction of CO₂. researchgate.net
Supramolecular Assemblies: The self-assembly of this compound units through non-covalent interactions can lead to the formation of well-defined nanostructures with emergent properties. These assemblies can be designed to encapsulate guest molecules, act as sensors, or exhibit novel photophysical behaviors.
| Multi-Component System | Synergistic Effect | Performance Enhancement | Application |
|---|---|---|---|
| Rhenium(I)-bipyridine / Copper-porphyrinic triazine framework | Tandem catalysis where Re-bpy reduces CO₂ to CO, and the Cu-PTF facilitates C-C coupling of the generated CO. acs.orgcas.cn | Enables the photocatalytic conversion of CO₂ to ethylene, a C2 product not achievable with either catalyst alone. acs.orgcas.cn | CO₂ valorization |
| Bimetallic Cu-Ni nanoparticles | Cooperativity between Cu and Ni centers modifies the electronic and geometric properties of the catalyst. nih.gov | Improved efficiency and selectivity in Sonogashira and C-N cross-coupling reactions. nih.gov | Organic synthesis |
| Re-bipyridine and Fe-porphyrin in Porous Organic Polymers | The polymer matrix enhances catalyst stability and provides a favorable microenvironment for the reaction. researchgate.net | Increased stability and efficiency in the photochemical reduction of CO₂. researchgate.net | CO₂ reduction |
| Copper-based metal Casiopeína III-ia with cisplatin | Superadditive or synergistic interactions in combination therapy. acs.org | Increased antiproliferative activity against cancer cells compared to individual compounds. acs.org | Anticancer therapy |
Application of Machine Learning and Artificial Intelligence in Predicting and Optimizing Properties of this compound and Analogs
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of this compound and its analogs. By leveraging large datasets from experimental and computational studies, ML models can identify complex structure-property relationships and predict the performance of new compounds, thereby accelerating the design-synthesis-testing cycle.
Future applications of ML and AI in this field include:
Predictive Modeling of Properties: ML models, such as Random Forest Regressors and Support Vector Machines (SVM), can be trained to predict a wide range of properties, including catalytic activity, reaction yield, redox potentials, and photophysical characteristics. nih.govmdpi.comresearchgate.netresearchgate.net For instance, a combination of quantum chemistry calculations and ML has been successfully used to predict the yield of copper-catalyzed P-H insertion reactions with high accuracy. nih.gov
High-Throughput Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of potential ligands and complexes to identify promising candidates with desired properties. This approach can significantly reduce the time and resources required for experimental screening.
Inverse Design: Generative AI models can be employed for the inverse design of ligands and complexes. By specifying a set of target properties, these models can propose novel molecular structures that are predicted to exhibit those properties.
Optimization of Reaction Conditions: ML algorithms can be used to optimize reaction conditions, such as temperature, pressure, solvent, and catalyst loading, to maximize product yield and selectivity.
| ML/AI Application | Methodology | Predicted Property | Performance Metric |
|---|---|---|---|
| Prediction of reaction yield in Cu-catalyzed P-H reactions | Support Vector Machine (SVM) with descriptors from DFT calculations. nih.gov | Product yield | Prediction accuracy of 97% and >80% correlation in Leave-One-Out Cross-Validation (LOOCV). nih.gov |
| Prediction of Cu-Be alloy compositions | Random Forest Regressor with chemical and thermo-mechanical parameters. mdpi.com | Alloy composition for desired properties | R² values of 0.99375 for testing and 0.99858 for training. mdpi.com |
| Compositional design of high-performance copper alloys | Backpropagation Neural Network (BP NN) models. researchgate.net | Ultimate tensile strength and electrical conductivity | Good consistency between predicted and measured values for newly designed alloys. researchgate.net |
| Prediction of hardness and electrical conductivity of Cu-Co-Si alloys | Gaussian process regression-based ML surrogate model. researchgate.net | Hardness and electrical conductivity | Optimized properties were 20.8% and 14.7% higher than the best values in the initial training data. researchgate.net |
In-depth Mechanistic Studies at the Atomic and Molecular Level Using Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the reaction mechanisms of this compound is crucial for the rational design of improved catalysts and materials. The development of advanced spectroscopic and computational techniques is enabling researchers to probe reaction intermediates and transition states with unprecedented detail.
Future research in this area will rely on:
Operando Spectroscopy: Techniques such as operando Raman and Fourier-transform infrared (FTIR) spectroscopy allow for the real-time monitoring of a catalyst under actual working conditions. researchgate.netchimia.chwikipedia.orgmdpi.comnih.gov This provides invaluable insights into the dynamic changes that the catalyst undergoes during a reaction and helps to identify key intermediates. researchgate.netchimia.chwikipedia.orgmdpi.comnih.gov For example, operando Raman spectroscopy has been used to observe a unique "baton-relay-like" mechanism of active site transfer in a copper bis-(terpyridine) electrocatalyst for CO₂ reduction. researchgate.net
Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic copper(II) complexes. Advanced techniques like freeze-quench EPR, combined with multivariate curve reconstruction, can be used to identify and characterize transient copper species involved in oxidation reactions. acs.orgresearchgate.net
Time-Resolved Spectroscopy: Time-resolved UV-Vis-NIR and Raman spectroscopy can provide dynamic information about the electronic and structural changes that occur during a chemical reaction on very short timescales. rsc.org
Density Functional Theory (DFT) Calculations: DFT has become an indispensable tool for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the electronic structure of copper complexes. nih.govusp.brsemanticscholar.org By combining DFT with experimental data, a more complete picture of the catalytic cycle can be obtained. usp.br For example, DFT calculations have been used to explore different mechanistic pathways for CO oxidation on a copper-based catalyst. rsc.org
Expansion into New Areas of Chemical and Materials Science Research
While this compound and its derivatives have been extensively studied for their catalytic and biological activities, future research is expected to expand their applications into a broader range of chemical and materials science domains.
Emerging areas of application include:
Optoelectronics: Copper(I)-bipyridine complexes are being investigated as cheaper and more abundant alternatives to noble metal-based materials in optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). elsevierpure.com Their rich photophysical properties, which can be tuned through ligand design, make them promising candidates for these applications. elsevierpure.com
Sensing: The ability of copper-bipyridine complexes to interact with and respond to various analytes makes them attractive for the development of chemical sensors. elsevierpure.com For example, a pyrene-appended bipyridine hydrazone ligand has been shown to act as a selective "turn-on" fluorescent sensor for Cu(II) ions in aqueous media and living cells. rsc.org
Sustainable Chemical Synthesis: The use of earth-abundant copper catalysts, such as those based on this compound, is a key aspect of green and sustainable chemistry. Future research will focus on developing new copper-catalyzed reactions for the efficient and environmentally friendly synthesis of valuable chemicals and pharmaceuticals.
Photocatalysis: Copper-bipyridine complexes are emerging as promising photocatalysts for a variety of organic transformations. acs.orgresearchgate.net Their ability to absorb visible light and engage in photoredox cycles allows them to catalyze reactions under mild conditions. acs.orgresearchgate.net For example, a novel copper(I) complex with a 4,6-disubstituted 2,2'-bipyridine ligand has been successfully applied to the photoredox-catalyzed chlorotrifluoromethylation of styrenes. acs.org
Q & A
Q. What are the standard synthesis protocols for Bis(bipy)cupric chloride, and how can purity be verified?
Methodological Answer: Bis(bipy)cupric chloride is typically synthesized by reacting cupric chloride (CuCl₂) with bipyridine (bipy) ligands in a stoichiometric ratio. A common approach involves dissolving 0.4262 g of anhydrous CuCl₂ in 250 mL of deionized water to prepare a 0.01 M solution (adjust for hydration state if using CuCl₂·2H₂O) . Bipyridine is added in a 2:1 molar ratio relative to CuCl₂, followed by stirring under nitrogen to prevent oxidation. Characterization includes:
- Flame tests to confirm Cu²⁺ presence (blue-green emission) .
- UV-Vis spectroscopy to identify ligand-to-metal charge transfer (LMCT) bands (e.g., peaks near 300–400 nm).
- X-ray diffraction (XRD) for crystallographic validation, using SHELX-97 for structure refinement .
- Elemental analysis to verify stoichiometry (e.g., C, H, N content).
Q. What spectroscopic techniques are most effective for analyzing the electronic structure of Bis(bipy)cupric chloride?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies d-d transitions and LMCT bands. For example, dissolved in ethanol, the complex may exhibit absorbance maxima at 250–350 nm .
- Electron Paramagnetic Resonance (EPR) : Detects Cu²⁺ paramagnetism (d⁹ configuration), with g-values (~2.1–2.3) indicating tetragonal distortion .
- Infrared (IR) Spectroscopy : Confirms bipyridine coordination via shifts in C=N stretching frequencies (e.g., ~1600 cm⁻¹) .
- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., Cu²⁺/Cu⁺ couples) in non-aqueous solvents like acetonitrile .
Q. How should Bis(bipy)cupric chloride solutions be prepared and stored to ensure stability?
Methodological Answer:
- Preparation : Use anhydrous CuCl₂ dissolved in degassed solvents (e.g., ethanol or water) under inert atmospheres to prevent hydrolysis or oxidation. For aqueous solutions, add ammonium acetate buffer (pH 7) to stabilize Cu²⁺ .
- Storage : Keep in amber vials at 4°C to minimize photodegradation. Hygroscopic CuCl₂ requires desiccators for anhydrous forms .
- Concentration Calibration : Verify via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis .
Advanced Research Questions
Q. How can crystallographic data contradictions in Bis(bipy)cupric chloride structures be resolved?
Methodological Answer: Discrepancies in bond lengths or coordination geometry often arise from:
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands .
- Disorder : Apply PART and SUMP restraints in SHELXL to model ligand/ion disorder .
- Data Quality : Collect high-resolution data (≤1.0 Å) and validate with Rint ≤ 5%. Cross-check with spectroscopic data (e.g., EPR) to confirm oxidation state .
Q. What experimental design considerations optimize catalytic activity studies of Bis(bipy)cupric chloride in oxidation reactions?
Methodological Answer:
- Substrate Scope : Test varying substrates (e.g., alkanes, alkenes) under controlled O₂ pressure (1–5 atm) .
- Kinetic Profiling : Use in situ UV-Vis or Raman spectroscopy to monitor intermediate species (e.g., Cu-O complexes) .
- Leaching Analysis : Quantify Cu²⁺ release via ICP-MS after catalysis to distinguish homogeneous vs. heterogeneous mechanisms .
- Statistical Validation : Apply regression models (e.g., ANOVA) to identify significant variables (e.g., temperature, ligand ratio) .
Q. How can reproducibility issues in Bis(bipy)cupric chloride synthesis be systematically addressed?
Methodological Answer:
- Protocol Standardization : Document all steps in a lab notebook, including solvent purity, stirring time, and inert gas flow rates .
- Batch Analysis : Compare multiple synthesis batches via XRD and elemental analysis to identify batch-to-batch variations .
- Error Tracking : Use Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., moisture, ligand purity) .
- Interlab Validation : Share protocols with collaborators for cross-verification, adhering to guidelines for experimental replication .
Q. What methodologies are recommended for analyzing redox behavior in Bis(bipy)cupric chloride under varying electrochemical conditions?
Methodological Answer:
- Controlled Potential Electrolysis (CPE) : Apply potentials near Cu²⁺/Cu⁺ redox couples (e.g., −0.2 V to +0.5 V vs. Ag/AgCl) to isolate intermediates .
- In Situ Spectroscopy : Combine CV with UV-Vis or EPR to correlate electrochemical responses with spectral changes .
- Computational Modeling : Use density functional theory (DFT) to simulate redox potentials and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
